(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide
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Overview
Description
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide is an organic compound characterized by its unique structure, which includes a furan ring and a dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide typically involves a multi-step process. One common method includes the following steps:
Preparation of 3,4-dimethylphenoxyethylamine: This intermediate can be synthesized by reacting 3,4-dimethylphenol with ethylene oxide in the presence of a base.
Formation of the acrylamide derivative: The 3,4-dimethylphenoxyethylamine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the desired acrylamide derivative.
Coupling with furan: The final step involves coupling the acrylamide derivative with furan-2-carbaldehyde under basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: An ester of acetoacetic acid, widely used in organic synthesis.
Meldrum’s acid: Used in the synthesis of heterocycles and as a valuable starting material for multiple C-C bond formations.
Uniqueness
(2E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(2-furyl)acrylamide is unique due to its combination of a furan ring and a dimethylphenoxy group, which imparts distinct chemical properties and potential biological activities not found in similar compounds.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
(E)-N-[2-(3,4-dimethylphenoxy)ethyl]-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C17H19NO3/c1-13-5-6-16(12-14(13)2)21-11-9-18-17(19)8-7-15-4-3-10-20-15/h3-8,10,12H,9,11H2,1-2H3,(H,18,19)/b8-7+ |
InChI Key |
XZEXKKOGTNGAMC-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)/C=C/C2=CC=CO2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCNC(=O)C=CC2=CC=CO2)C |
Origin of Product |
United States |
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